molecular formula C22H21NO4 B213667 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide

Cat. No. B213667
M. Wt: 363.4 g/mol
InChI Key: IKIKGXVJASXNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects, potentially slowing the progression of these neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific proteins and enzymes, leading to the inhibition of their activity. For example, in cancer cells, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to inhibit the activity of the protein AKT, which is involved in cell growth and survival. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, which are characteristic of these diseases.
Biochemical and Physiological Effects:
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles. Additionally, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, allowing for targeted inhibition of these molecules. However, one limitation is that 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may have off-target effects, leading to unintended consequences. Additionally, the synthesis of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be challenging and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for research involving 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide and its potential applications in various diseases. Finally, the development of more specific and potent derivatives of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may lead to improved therapeutic agents for cancer and neurodegenerative diseases.

Synthesis Methods

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-methoxyaniline and benzoyl chloride. The final product is obtained through recrystallization.

properties

Product Name

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C22H21NO4/c1-25-19-6-3-5-18(13-19)23-22(24)17-11-9-16(10-12-17)15-27-21-8-4-7-20(14-21)26-2/h3-14H,15H2,1-2H3,(H,23,24)

InChI Key

IKIKGXVJASXNRM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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